molecular formula C15H9ClF3N3O3S B2813390 3-pyridinyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonate CAS No. 338407-25-3

3-pyridinyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonate

Cat. No. B2813390
CAS RN: 338407-25-3
M. Wt: 403.76
InChI Key: XJFOFKQVUKEMKS-UHFFFAOYSA-N
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Description

3-pyridinyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PTP1B inhibitor and has been extensively studied for its therapeutic potential in treating diabetes, obesity, and cancer.

Scientific Research Applications

Synthesis and Chemical Intermediates

  • This compound serves as an intermediate in the synthesis of chlorantraniliprole, a new insecticide, showing the importance of pyridinyl-pyrrole derivatives in agricultural chemical development (Niu Wen-bo, 2011).
  • Research on sulfonation of pyrroles has highlighted the correct position of sulfonation, challenging traditional textbook descriptions and suggesting potential modifications to chemical synthesis pathways for related compounds (A. Mizuno et al., 2000).
  • Pyridine-derived triflating reagents, including those related to the given compound, are crucial in the sulfonation process, indicating their role in synthesizing sulfonated aromatic compounds for various applications (D. Comins et al., 2003).

Biological and Medicinal Applications

  • The synthesis of Acylamino Pyrryl Aryl Sulfones (APASs) as truncated analogues of tricyclic PBTDs for Anti-HIV-1 NNRT applications demonstrates the biological relevance of pyrrole sulfonate derivatives in therapeutic development (R. Silvestri et al., 2002).

Material Science and Engineering

  • Studies on 5H-Chromeno[2,3-b]pyridines, including their synthesis and potential industrial, biological, and medicinal properties, shed light on the utility of fluorinated pyridinyl derivatives in developing new materials with unique properties (Y. E. Ryzhkova et al., 2023).

Advanced Synthesis Techniques

  • The development of selective synthesis techniques for functionalized pyrroles from 3-aza-1,5-enynes, showcasing the role of pyridinyl and pyrrole derivatives in organic synthesis, highlights the chemical versatility and potential for creating a wide range of compounds for various applications (Ying-na Zhao et al., 2016).

properties

IUPAC Name

pyridin-3-yl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClF3N3O3S/c16-12-7-10(15(17,18)19)8-21-14(12)22-6-2-4-13(22)26(23,24)25-11-3-1-5-20-9-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFOFKQVUKEMKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OS(=O)(=O)C2=CC=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClF3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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